molecular formula C11H16N4O B2368005 1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2167534-22-5

1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2368005
CAS No.: 2167534-22-5
M. Wt: 220.276
InChI Key: AQWLDWVORYUHQB-UHFFFAOYSA-N
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Description

1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a triazole ring, a piperidine ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of piperidine with formaldehyde to form 3-piperidinylmethyl, which is then reacted with triazole under specific conditions to yield the desired compound . The reaction conditions often involve the use of solvents like methanol or ethanol and may require catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole and piperidine rings can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Mechanism of Action

The mechanism of action of 1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, enhancing its catalytic properties . The piperidine ring may interact with biological receptors, contributing to its potential pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one is unique due to the combination of the triazole, piperidine, and propenone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

1-[3-(triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-2-11(16)14-6-3-4-10(8-14)9-15-7-5-12-13-15/h2,5,7,10H,1,3-4,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWLDWVORYUHQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)CN2C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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